tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate: is an organic compound with the molecular formula C9H15N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in adjacent positions. This compound is notable for its tert-butyl ester group, which provides steric hindrance and influences its reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-methylpyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Various substituted pyrazoles.
Oxidation: Pyrazole oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and pathways .
Comparison with Similar Compounds
- tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate
- 3-Amino-5-tert-butyl-1H-pyrazole
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Comparison: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-amino-5-methylpyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDCNROAKOCYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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